molecular formula C14H18 B13956766 cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

Katalognummer: B13956766
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: KFGROPZLGDSAPK-JSGCOSHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: is a polycyclic hydrocarbon with the molecular formula C14H18 . It is a stereoisomer of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene, distinguished by the specific spatial arrangement of its hydrogen atoms. This compound is part of the phenanthrene family, which is known for its aromatic properties and presence in various natural and synthetic substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene typically involves hydrogenation of phenanthrene or its derivatives under specific conditions. The hydrogenation process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature to ensure complete saturation of the phenanthrene rings .

Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to maintain the cis-configuration of the product, ensuring its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, interaction with other molecules, and overall stability, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C14H18

Molekulargewicht

186.29 g/mol

IUPAC-Name

(4aS,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14-/m0/s1

InChI-Schlüssel

KFGROPZLGDSAPK-JSGCOSHPSA-N

Isomerische SMILES

C1CC[C@H]2[C@@H](C1)CCC3=CC=CC=C23

Kanonische SMILES

C1CCC2C(C1)CCC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.